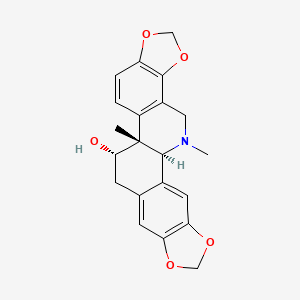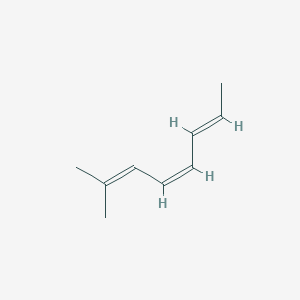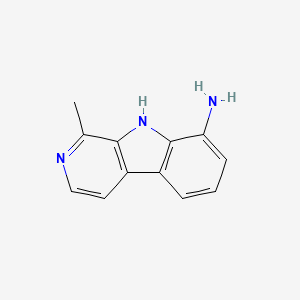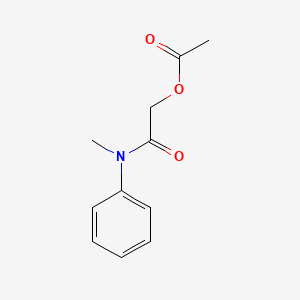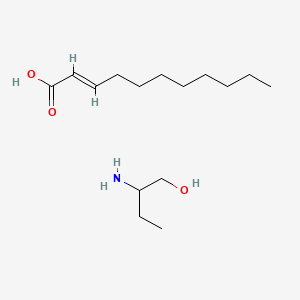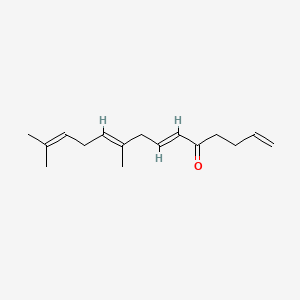
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane is a chemical compound with the molecular formula C48H96O4Sn and a molecular weight of 856. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dioctyl groups and two (2-hexyl-1-oxodecyl)oxy groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-hexyl-1-oxodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The dioctyl and (2-hexyl-1-oxodecyl)oxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents.
Scientific Research Applications
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme activity .
Comparison with Similar Compounds
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of this compound lies in its specific structure and the presence of (2-hexyl-1-oxodecyl)oxy groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
85702-88-1 |
|---|---|
Molecular Formula |
C48H96O4Sn |
Molecular Weight |
856.0 g/mol |
IUPAC Name |
[2-hexyldecanoyloxy(dioctyl)stannyl] 2-hexyldecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;2*1-3-5-7-8-6-4-2;/h2*15H,3-14H2,1-2H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
KUJLHDKUJMUNHK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



